molecular formula C6H8O2 B3046085 2-OXOCYCLOPENTANE-1-CARBALDEHYDE CAS No. 1192-54-7

2-OXOCYCLOPENTANE-1-CARBALDEHYDE

Cat. No.: B3046085
CAS No.: 1192-54-7
M. Wt: 112.13 g/mol
InChI Key: ZAIBWUAGAZIQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxocyclopentane-1-carbaldehyde is an organic compound with the molecular formula C6H8O2. It is a cyclic aldehyde with a ketone functional group, making it a versatile intermediate in organic synthesis. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxocyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclopentanone using oxidizing agents such as selenium dioxide (SeO2) or pyridinium chlorochromate (PCC). The reaction typically occurs under mild conditions and yields the desired aldehyde with good selectivity.

Industrial Production Methods: In an industrial setting, the compound can be produced through the catalytic oxidation of cyclopentanone. This process often employs metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Oxocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as imines or hydrazones.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: Ammonia (NH3), hydrazine (N2H4)

Major Products Formed:

    Oxidation: Cyclopentanecarboxylic acid

    Reduction: 2-Hydroxycyclopentanone

    Substitution: Imines, hydrazones

Scientific Research Applications

2-Oxocyclopentane-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-oxocyclopentane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic species, leading to the formation of various derivatives. The ketone group also participates in reactions, such as enolate formation, which can undergo further transformations.

Comparison with Similar Compounds

2-Oxocyclopentane-1-carbaldehyde can be compared with other cyclic aldehydes and ketones:

    Cyclopentanone: Similar in structure but lacks the aldehyde group, making it less reactive in certain reactions.

    2-Oxocyclohexane-1-carbaldehyde: A six-membered ring analog with similar reactivity but different steric and electronic properties.

    Cyclopentanecarboxaldehyde: Contains only the aldehyde group without the ketone functionality, limiting its reactivity in certain transformations.

These comparisons highlight the unique reactivity and versatility of this compound in organic synthesis and industrial applications.

Properties

IUPAC Name

2-oxocyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-4-5-2-1-3-6(5)8/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIBWUAGAZIQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450314, DTXSID50900965
Record name cyclopentanecarboxaldehyde, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50900965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-54-7
Record name cyclopentanecarboxaldehyde, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-OXOCYCLOPENTANE-1-CARBALDEHYDE
Reactant of Route 2
Reactant of Route 2
2-OXOCYCLOPENTANE-1-CARBALDEHYDE
Reactant of Route 3
2-OXOCYCLOPENTANE-1-CARBALDEHYDE
Reactant of Route 4
2-OXOCYCLOPENTANE-1-CARBALDEHYDE
Reactant of Route 5
Reactant of Route 5
2-OXOCYCLOPENTANE-1-CARBALDEHYDE
Reactant of Route 6
2-OXOCYCLOPENTANE-1-CARBALDEHYDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.